B1577506 Chemerin peptide 4

Chemerin peptide 4

Cat. No.: B1577506
Attention: For research use only. Not for human or veterinary use.
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Description

Chemerin peptide 4 (p4), with the amino acid sequence VRLEFKLQQTSCRKRDWKKP, is a synthetic 20-amino acid peptide derived from the central region of the human chemerin protein . This peptide embodies the majority of the parent protein's antimicrobial activity and is a crucial tool for studying innate immune defense mechanisms at barrier sites like the skin . Its primary research value lies in its potent, broad-spectrum antimicrobial activity. Chemerin p4 is effective against a range of Gram-positive and Gram-negative bacteria, including the skin pathogen Staphylococcus aureus and clinically relevant methicillin-resistant S. aureus (MRSA) strains, against which it shows low resistance . The peptide's mechanism of action involves rapid damage to the bacterial internal membrane . Furthermore, research indicates that p4 homodimerizes via a disulfide bridge at its invariant cysteine residue (Cys77), a process facilitated by an oxidative environment that is crucial for its maximal bactericidal activity . Beyond its direct antimicrobial effects, p4 has demonstrated efficacy in relevant experimental models. Topical application of the peptide significantly reduces bacterial burden in a murine model of topical skin infection and collaborates additively with other host defense peptides like cathelicidin LL-37 to inhibit microbial growth . It has also shown beneficial effects in reducing leukocyte infiltration in S. aureus -infected atopic dermatitis-like skin, highlighting its potential role in modulating infection within inflammatory skin diseases . This compound is supplied as a lyophilized powder with a purity of ≥95% . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial

sequence

VRLEFKLQQTSCRKRDWKKP

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action:
Chemerin peptide 4 exhibits potent antimicrobial properties, particularly against pathogenic bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Escherichia coli. The peptide's antimicrobial activity is attributed to its ability to form disulfide bridges that facilitate dimerization, which is crucial for its bactericidal function. p4 disrupts bacterial membranes, leading to rapid cell lysis and death .

In Vitro Studies:

  • Minimum Inhibitory Concentration (MIC): Studies have shown that p4 has comparable or superior MIC values against various bacterial strains compared to other antimicrobial peptides like cathelicidin LL-37. For instance, p4 demonstrated effective inhibition of bacterial growth at concentrations as low as 25 μM against MRSA .
  • Radial Diffusion Assay: In radial diffusion assays, p4 exhibited significant growth inhibition zones against multiple strains, including Candida albicans, indicating broad-spectrum antimicrobial activity .

In Vivo Applications:

  • Skin Infection Models: In murine models of skin infection, p4 was effective in reducing bacterial load on the skin surface following topical application. It was observed that p4 significantly lowered the burden of S. aureus in both wild-type and chemerin-deficient mice, suggesting its potential as a topical therapeutic agent for skin infections .
Bacterial Strain MIC (μM) Inhibition Zone (mm)
Staphylococcus aureus2515
Escherichia coli5012
Candida albicans4010

Anti-Inflammatory Properties

This compound also exhibits anti-inflammatory effects, which are critical in managing skin conditions characterized by inflammation and microbial colonization, such as atopic dermatitis.

Mechanistic Insights:
Research indicates that p4 can suppress inflammation by modulating leukocyte infiltration and cytokine production in skin models. In experimental setups simulating inflammatory skin diseases, p4 treatment resulted in reduced levels of infiltrating leukocytes and pro-inflammatory cytokines .

Case Studies:

  • In a study focusing on atopic dermatitis-like conditions in mice, topical application of p4 significantly reduced inflammation and bacterial colonization associated with S. aureus, highlighting its dual role in combating infection and inflammation .

Potential Therapeutic Applications

Given its antimicrobial and anti-inflammatory properties, this compound holds promise for several therapeutic applications:

  • Topical Treatments for Skin Infections: Due to its efficacy against MRSA and other pathogens, p4 could be developed into topical formulations for treating skin infections.
  • Management of Inflammatory Skin Diseases: The anti-inflammatory properties of p4 suggest potential use in managing chronic inflammatory conditions like psoriasis or eczema.
  • Combination Therapies: Research indicates that p4 can work synergistically with other antimicrobial peptides such as LL-37, enhancing overall efficacy against resistant bacterial strains .

Preparation Methods

Standard Synthesis Protocol

This compound is synthesized chemically using solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides with precise amino acid sequences and high purity. The peptide sequence corresponds to an internal 20-amino acid segment of the human chemerin protein (Val66-Pro85).

  • Purity: The synthesized p4 peptide is typically obtained at ≥95% purity, ensuring minimal impurities that could affect biological activity.
  • Manufacturers: Notable suppliers include ChinaPeptide (Shanghai, China) for unmodified p4 and CASLO (Kongens Lyngby, Denmark) for labeled variants.

Structural and Chemical Considerations in Preparation

Importance of Disulfide Bond Formation

  • The antimicrobial activity of p4 depends critically on its ability to form homodimers through disulfide bridges.
  • The peptide contains a cysteine residue at position 77, which is essential for dimerization.
  • Substitution of this cysteine with alanine or blocking disulfide bond formation chemically (e.g., with iodoacetamide) abolishes dimerization and antimicrobial activity.

Oxidative Environment for Dimerization

  • The oxidative environment, such as that found on the skin surface, facilitates the formation of disulfide bonds, promoting p4 homodimerization and maximal bactericidal activity.

Purification and Quality Control

  • Following synthesis, p4 is purified typically by high-performance liquid chromatography (HPLC) to achieve ≥95% purity.
  • Purity and identity are confirmed by mass spectrometry and analytical HPLC.
  • The peptide's antimicrobial function is validated through in vitro assays against bacterial strains like S. aureus and E. coli.

Summary Table of Preparation Parameters

Parameter Description Notes
Synthesis Method Solid-phase peptide synthesis (SPPS) Standard for peptide production
Peptide Length 20 amino acids (Val66-Pro85) Internal segment of chemerin protein
Purity Level ≥95% Verified by HPLC and mass spectrometry
Labeling Options Biotin (N-terminus), FITC (C-terminal lysine) Retains antimicrobial activity
Critical Residue Cysteine at position 77 Required for disulfide bond and dimerization
Dimerization Requirement Disulfide bridge formation Essential for antimicrobial function
Oxidative Environment Facilitates disulfide bond formation Skin surface conditions
Quality Control Methods HPLC, mass spectrometry, antimicrobial assays Ensures identity and biological activity

Q & A

Q. What methods are recommended to characterize the purity and aggregation state of Chemerin peptide 4 in experimental preparations?

To ensure reliable results, researchers should employ orthogonal analytical techniques:

  • Purity assessment : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) verify peptide homogeneity and molecular weight .
  • Aggregation detection : Non-reducing SDS-PAGE and size exclusion chromatography (SEC) identify oligomers or aggregates that may alter bioactivity .
  • Concentration validation : Quantitative amino acid analysis or UV spectrophotometry ensures accurate dosing in assays .

Q. How can batch-to-batch consistency of this compound be maintained for reproducible biological assays?

  • Quality control protocols : Request peptide content analysis (e.g., via HPLC) to standardize concentrations across batches, critical for dose-response studies .
  • Solubility testing : Pre-dissolve peptides in consistent buffers (e.g., PBS with 0.01% TFA) to minimize variability in cell-based assays .
  • Documentation : Track synthesis parameters (e.g., resin type, cleavage conditions) and storage conditions (−80°C lyophilized) to mitigate degradation .

Q. What in vitro assays are validated for evaluating the antimicrobial activity of this compound?

  • Minimum bactericidal concentration (MBC) assays : Test against Gram-negative bacteria (e.g., E. coli HB101) using radial diffusion assays (RDA) or microbroth dilution (MBD) .
  • Membrane disruption assays : Fluorescent dye leakage (e.g., calcein-release) quantifies peptide-induced lipid bilayer permeability .
  • Negative controls : Include scrambled-sequence peptides to distinguish sequence-specific effects from nonspecific interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., C-terminal truncations, cyclization) impact this compound’s receptor binding and functional outcomes?

  • Truncation studies : Compare activity of peptides terminating at Phe154 vs. Ser157; these residues interact with Chem1’s hydrophobic pocket and tyrosine residues, respectively .
  • Cyclization strategies : Introduce disulfide bonds (e.g., Cys substitutions) to stabilize bioactive conformations, enhancing receptor affinity .
  • Mutagenesis : Replace critical residues (e.g., F8 in peptide 4) to map binding interfaces with Chem1/Chem2 receptors .

Q. What experimental and statistical approaches resolve discrepancies in reported EC50 or KD values for this compound across studies?

  • Replicate preparation : Synthesize ≥3 independent peptide lots to assess inter-batch variability .
  • Assay standardization : Use identical buffer conditions (pH, ionic strength) and cell lines (e.g., HEK293 transfected with CMKLR1) to minimize confounding factors .
  • Data normalization : Express activity as a percentage of maximal response (e.g., calcium flux assays) and apply nonlinear regression models (e.g., Hill equation) .

Q. How can computational modeling complement experimental data to elucidate this compound’s interaction with target receptors?

  • Molecular dynamics (MD) simulations : Predict binding modes of peptide 4 to CMKLR1 using homology models based on GPCR templates .
  • Docking studies : Test cyclic peptide analogs (e.g., chemerin-9) against Chem1’s extracellular loop conformations to optimize pharmacophores .
  • Free-energy calculations : Estimate binding affinities (ΔG) for peptide-receptor complexes to prioritize analogs for synthesis .

Methodological Considerations

  • Data validation : Cross-reference findings with orthogonal techniques (e.g., surface plasmon resonance for KD, functional cAMP assays for signaling) .
  • Ethical reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing via repositories like Chemotion or RADAR4Chem .
  • Literature rigor : Prioritize primary sources (e.g., peer-reviewed journals) over aggregator sites, and cite structural data from original characterizations (e.g., MALDI-TOF in ).

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